molecular formula C25H25N3O5S2 B2660550 Ethyl 4-(2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 362502-01-0

Ethyl 4-(2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2660550
CAS No.: 362502-01-0
M. Wt: 511.61
InChI Key: NZYBAYFIWQLVJY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate typically involves multi-step organic synthesis. One common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene derivatives, with suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the thieno[3,2-d]pyrimidine core is reacted with ethoxybenzene derivatives in the presence of a catalyst.

    Thioether Formation:

    Acetamido Group Addition: This step involves the acylation of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

    Esterification: The final step is the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-(2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its anti-inflammatory, anti-cancer, and antimicrobial properties. The thieno[3,2-d]pyrimidine core is particularly noted for its ability to interact with various biological targets, making it a valuable scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets in biological systems. The thieno[3,2-d]pyrimidine core can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key pathways involved in disease processes, such as inflammation and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Ethoxyphenyl Derivatives: Compounds with the ethoxyphenyl group also show diverse biological activities and are used in medicinal chemistry.

    Acetamido Benzoates: These compounds are known for their anti-inflammatory and analgesic properties.

Uniqueness

Ethyl 4-(2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and biological activity. The presence of the thieno[3,2-d]pyrimidine core, along with the ethoxyphenyl and acetamido groups, makes it a versatile compound for various applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical properties, and potential applications

Properties

IUPAC Name

ethyl 4-[[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S2/c1-3-32-19-11-9-18(10-12-19)28-23(30)22-20(13-14-34-22)27-25(28)35-15-21(29)26-17-7-5-16(6-8-17)24(31)33-4-2/h5-12H,3-4,13-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYBAYFIWQLVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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